molecular formula C16H15N3O3 B2385849 N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide CAS No. 1251687-21-4

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2385849
CAS No.: 1251687-21-4
M. Wt: 297.314
InChI Key: IWZPPLIOBQJNCQ-UHFFFAOYSA-N
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Description

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • New derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and tested against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity for some compounds when compared to the reference compound Doxorubicin. This indicates the potential of these derivatives in cancer treatment strategies (Gaber et al., 2021).

Antibacterial Activities

  • A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with various heterocyclic substituents, including oxazole rings, showed greater antibacterial activity against Gram-positive organisms than Gram-negative ones, highlighting their potential as antibiotics (Cooper et al., 1990).

Study on N-ethylation Reaction

  • The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated, revealing insights into the regioselectivity of this process, which is relevant for the synthesis of pharmacologically active compounds (Batalha et al., 2019).

Synthesis of New Quinazolines

  • The synthesis of new quinazolines as potential antimicrobial agents was explored, providing valuable information on their chemical properties and potential applications in combating microbial infections (Desai et al., 2007).

Cytotoxic Activity of Carboxamide Derivatives

  • Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline were synthesized and showed cytotoxic activity in a panel of cell lines, indicating their potential as anticancer agents (Deady et al., 2000).

Properties

IUPAC Name

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-10-7-15(20)18-13-8-11(4-5-12(10)13)17-16(21)14-6-9(2)22-19-14/h4-8H,3H2,1-2H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZPPLIOBQJNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.